molecular formula C11H9NO2 B2576867 1-(3-Hydroxyquinolin-7-yl)ethanone CAS No. 1958100-86-1

1-(3-Hydroxyquinolin-7-yl)ethanone

Cat. No.: B2576867
CAS No.: 1958100-86-1
M. Wt: 187.198
InChI Key: HVKLZBPUICSSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyquinolin-7-yl)ethanone is an organic compound with the molecular formula C11H9NO2 It features a quinoline ring system substituted with a hydroxy group at the 3-position and an ethanone group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxyquinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 3-hydroxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the Friedel-Crafts acylation of 3-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial processes often incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyquinolin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(3-Quinolinyl)ethanone.

    Reduction: 1-(3-Hydroxyquinolin-7-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Hydroxyquinolin-7-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyquinolin-6-yl)ethanone
  • 1-(3-Hydroxyquinolin-8-yl)ethanone
  • 1-(3-Hydroxyquinolin-5-yl)ethanone

Comparison

1-(3-Hydroxyquinolin-7-yl)ethanone is unique due to the specific positioning of the hydroxy and ethanone groups on the quinoline ring. This positioning can influence its chemical reactivity and biological activity compared to similar compounds. For example, the 7-position substitution may result in different steric and electronic effects, impacting its interaction with biological targets and its overall properties.

Properties

IUPAC Name

1-(3-hydroxyquinolin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-2-3-9-4-10(14)6-12-11(9)5-8/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLZBPUICSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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